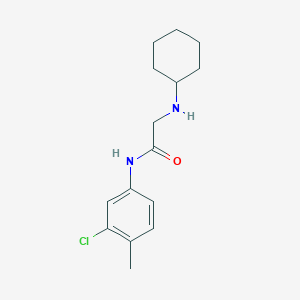

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a cyclohexylamino group attached to an acetamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide typically involves the reaction of 3-chloro-4-methylaniline with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield. The general reaction scheme is as follows:

Step 1: 3-chloro-4-methylaniline is reacted with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.

Step 2: The resulting N-(3-chloro-4-methylphenyl)acetamide is then reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as solvent recovery, purification through recrystallization, and quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide exhibit potential antidepressant and anxiolytic effects. The compound's structural analogs have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of mood disorders. Studies have shown that modifications to the cyclohexyl group can enhance these effects, leading to improved efficacy in preclinical models .

1.2 Pain Management

The compound has also been investigated for its analgesic properties. Its mechanism involves the modulation of pain pathways through the inhibition of specific receptors involved in pain transmission. Research has demonstrated that certain derivatives can significantly reduce pain responses in animal models, suggesting potential applications in developing new pain relief medications .

Material Science

2.1 Polymer Chemistry

this compound has been utilized as a monomer in polymer synthesis. Its unique chemical structure allows for the production of polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for use in high-performance materials suitable for various industrial applications, including coatings and composites .

2.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its application in drug delivery systems. By modifying the compound’s structure, researchers have developed nanoparticles that can encapsulate therapeutic agents, improving their solubility and bioavailability. This application is particularly relevant in targeted therapy for cancer treatment, where precise drug delivery is crucial .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Actividad Biológica

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Chloro Group : The presence of the chlorine atom at the 3-position of the phenyl ring often enhances biological activity.

- Cyclohexylamino Group : This moiety contributes to the lipophilicity and binding affinity of the compound.

- Acetamide Functionality : This group plays a crucial role in the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that acetamides with various substitutions can demonstrate varying levels of activity against gram-positive and gram-negative bacteria, as well as fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 1.56 | Candida krusei |

| Compound B | 0.78 | Candida albicans |

| This compound | TBD | TBD |

The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced activity against specific strains of fungi like Candida species .

Enzyme Inhibition

This compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways, particularly in diabetes management. Inhibition studies have shown promising results against:

- α-Amylase

- α-Glucosidase

- Aldose Reductase

These enzymes are critical in carbohydrate metabolism and glucose regulation, making their inhibition a valuable target for therapeutic intervention in diabetes mellitus .

Cytotoxicity Studies

Cytotoxicity assays using MTT have been employed to assess the safety profile of this compound. Preliminary results indicate that at effective concentrations, this compound exhibits low toxicity towards human cell lines, suggesting a favorable therapeutic index .

Study 1: Antifungal Activity

In a study focused on antifungal agents, derivatives of acetamides were synthesized and tested against various Candida strains. The results showed that compounds with a chloro substitution at the para position demonstrated enhanced antifungal activity compared to their non-substituted counterparts. This reinforces the hypothesis that electron-withdrawing groups can significantly influence biological activity .

Study 2: Diabetes Management

Another study evaluated the inhibitory effects of acetamide derivatives on α-glucosidase and aldose reductase. The findings suggested that modifications to the cyclohexyl group could optimize binding interactions at the active sites of these enzymes, potentially leading to more effective treatments for diabetes .

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWTYBWEKQQWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322444 | |

| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

332908-84-6 | |

| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.